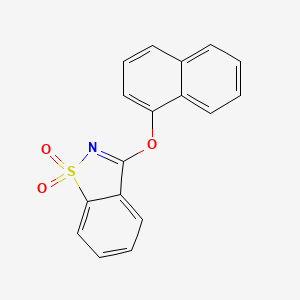

1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide

Description

1,2-Benzisothiazole 1,1-dioxides are heterocyclic compounds characterized by a fused benzene ring with an isothiazole moiety bearing two oxygen atoms at the sulfur center. The compound 3-(1-naphthalenyloxy)-1,2-benzisothiazole 1,1-dioxide features a naphthyloxy substituent at the 3-position, which confers unique steric and electronic properties. This structural motif is critical in pharmaceuticals, agrochemicals, and materials science due to its ability to modulate reactivity, solubility, and biological activity .

Properties

IUPAC Name |

3-naphthalen-1-yloxy-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3S/c19-22(20)16-11-4-3-9-14(16)17(18-22)21-15-10-5-7-12-6-1-2-8-13(12)15/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYYHPVCCGWYIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=NS(=O)(=O)C4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355049 | |

| Record name | 1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132636-61-4 | |

| Record name | 1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide typically involves the reaction of 1,2-benzisothiazole with 1-naphthol in the presence of an oxidizing agent. The reaction conditions often include:

Solvent: Commonly used solvents include dichloromethane or toluene.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used to introduce the sulfone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the sulfone group to a sulfide or sulfoxide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzisothiazole or naphthalene rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain types of cells.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Key Analogues :

3-Methoxy-1,2-benzisothiazole 1,1-dioxide (CAS 18712-14-6)

3-Ethoxybenzo[d]isothiazole 1,1-dioxide (CAS 18712-15-7)

3-(Phenylmethoxy)-1,2-benzisothiazole 1,1-dioxide (CAS 51176-79-5)

Dichlobentiazox (3-[(3,4-dichloro-5-isothiazolyl)methoxy]-1,2-benzisothiazole 1,1-dioxide)

Insights :

Common Routes :

Saccharin Derivatives: Reaction of saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) with organolithium or Grignard reagents yields 3-substituted derivatives .

Ring Contraction : 3,4-Dihydro-1,2,3-benzothiadiazine 1,1-dioxides undergo NaOH-induced contraction to form 1,2-benzisothiazoles .

Lithiation Strategies : N-Benzenesulfonylcarboxamides undergo ortho-lithiation followed by cyclization .

Comparison :

- The naphthalenyloxy derivative is synthesized via saccharin and naphthyloxy organolithium reagents, requiring precise temperature control to avoid byproducts like tertiary alcohols .

- Methoxy/ethoxy analogues are more straightforward to prepare due to smaller electrophiles, with higher yields reported (~70–85%) compared to bulkier substituents (~50–60%) .

Stability and Thermal Behavior

- Thermal Isomerization : Allyloxy and crotyloxy derivatives (e.g., 3-allyloxy-1,2-benzisothiazole 1,1-dioxide) undergo [3,3]-sigmatropic rearrangements at elevated temperatures, forming N-alkylated products. The naphthalenyloxy group’s rigidity likely suppresses such rearrangements, enhancing thermal stability .

- Solid-State Reactivity : Methoxy derivatives exhibit Chapman-like [1,3]-isomerization even in the solid state at 150°C, whereas bulkier substituents like naphthyloxy may require higher activation energy .

Biological Activity

1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide (CAS No. 132636-61-4) is a compound with notable biological activities and potential applications in various fields, including pharmaceuticals and agriculture. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

- Molecular Formula: C17H11NO3S

- Molecular Weight: 309.34 g/mol

- Structure: The compound features a benzisothiazole core substituted with a naphthalenyloxy group and a sulfonyl functional group.

Biological Activity Overview

1,2-Benzisothiazole derivatives have demonstrated various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound under discussion has shown promising results in inhibiting certain cellular processes linked to cancer progression.

Antimicrobial Activity

Research indicates that benzisothiazole derivatives possess significant antimicrobial properties. For instance:

- Mechanism of Action: These compounds disrupt bacterial cell wall synthesis and inhibit DNA replication.

- Case Study: A study evaluated the antimicrobial efficacy of similar benzisothiazole compounds against various pathogens. Results showed effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been studied for its potential as an anticancer agent:

- Cell Lines Tested: Various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer).

- Findings: In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Target Cells | Reference |

|---|---|---|---|

| Antimicrobial | Cell wall synthesis disruption | Bacteria (Gram+/−) | |

| Anticancer | Apoptosis induction | HCT116, MCF7 | |

| Antifungal | Inhibition of fungal growth | Fungal strains |

Case Study 1: Antimicrobial Efficacy

A research group synthesized several benzisothiazole derivatives and tested their antimicrobial activity against E. coli and S. aureus. The results indicated that the derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Case Study 2: Anticancer Mechanism

In a study published in a peer-reviewed journal, the compound was tested for its ability to sensitize cancer cells to cisplatin. The combination treatment showed enhanced apoptosis compared to cisplatin alone, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types.

Q & A

Q. What are the common synthetic routes for preparing 3-substituted 1,2-benzisothiazole 1,1-dioxides such as the 3-(1-naphthalenyloxy) derivative?

The synthesis of 3-substituted derivatives typically involves functionalizing saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) or its pseudo-chloride intermediate (3-chloro-1,2-benzisothiazole 1,1-dioxide). Key methods include:

- Organolithium/Grignard reactions : Saccharin reacts with organolithium or Grignard reagents to form 3-alkyl/aryl derivatives. For example, reacting saccharin with 1-naphthalenyl lithium yields the 3-(1-naphthalenyloxy) derivative .

- Nucleophilic substitution : Pseudo-saccharyl chloride (3-chloro intermediate) undergoes nucleophilic displacement with alkoxy or aryloxy groups (e.g., 1-naphthol) in polar aprotic solvents like DMF at elevated temperatures (90–100°C) .

- Recrystallization optimization : Post-synthesis purification often involves methanol or chloroform recrystallization to obtain high-purity crystals for structural validation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 1,2-benzisothiazole 1,1-dioxide derivatives?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and planarity of the benzisothiazole core. For example, SC-XRD confirmed the planar geometry of the benzisothiazole moiety in 3-(propan-2-yloxy) derivatives, with intramolecular C–H···O interactions stabilizing the structure .

- NMR spectroscopy : H and C NMR identify substituent integration and electronic environments. The deshielded carbonyl carbon (C3) typically appears at ~165 ppm in C NMR .

- Mass spectrometry (MS) : High-resolution MS validates molecular formulas, e.g., [M+H] peaks for derivatives with naphthalenyloxy substituents .

Advanced Research Questions

Q. How can researchers address inconsistencies in reaction yields when synthesizing 3-alkoxy-1,2-benzisothiazole 1,1-dioxides under varying conditions?

Yield discrepancies often arise from competing reaction pathways:

- Temperature-dependent cyclization : Elevated temperatures (e.g., 353 K vs. 333 K) may favor unexpected byproducts via intramolecular cyclization, as observed in the formation of 3-(propan-2-yloxy) derivatives instead of the target compound .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while protic solvents may promote hydrolysis of intermediates .

- Competing open-chain alcohols : Grignard reactions with saccharin can yield tertiary alcohols (e.g., compound 8 in ) instead of cyclized products. Kinetic vs. thermodynamic control studies are recommended to optimize conditions .

Q. What mechanistic insights exist for nucleophilic substitution reactions at the 3-position of the benzisothiazole ring?

- Electrophilic activation : The 3-chloro intermediate (pseudo-saccharyl chloride) is highly electrophilic due to electron-withdrawing sulfone groups, facilitating nucleophilic attack by oxygen or nitrogen nucleophiles .

- Leaving group kinetics : Chloride displacement follows an SAr mechanism, with rate acceleration in the presence of bulky bases (e.g., DIPEA) to deprotonate nucleophiles .

- Steric hindrance : Bulky substituents (e.g., naphthalenyloxy) may reduce reaction rates, necessitating prolonged reaction times or higher temperatures .

Q. How can computational modeling predict the reactivity of substituents on the benzisothiazole scaffold?

- DFT calculations : Density functional theory (DFT) models can map electron density distributions, identifying reactive sites. For example, the C3 position shows high electrophilicity (σ-hole), making it prone to nucleophilic attack .

- Molecular docking : Predicts binding affinities of derivatives (e.g., naphthalenyloxy-substituted compounds) with biological targets like human leukocyte elastase (HLE) or 5-HT receptors .

- Transition state analysis : Models reaction pathways for substituent introduction, aiding in the design of regioselective syntheses .

Q. What strategies optimize the synthesis of N-alkylated benzisothiazole derivatives for biological activity studies?

- Alkylation conditions : Use alkyl halides (e.g., cinnamyl chloride) in DMF at 90°C with saccharin derivatives. For example, 2-[(E)-3-phenylprop-2-enyl] derivatives were synthesized with 81% yield via this method .

- Protecting group strategies : Temporary protection of the sulfonamide nitrogen with Boc groups prevents unwanted side reactions during multi-step syntheses .

- Biological screening : Prioritize derivatives with logP < 3.5 (calculated) for enhanced bioavailability. In vitro assays (e.g., HLE inhibition) validate activity, with IC values < 1 µM reported for potent analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.